![molecular formula C15H18IN3O2S B2709101 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide CAS No. 514182-88-8](/img/structure/B2709101.png)
2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide is a useful research compound. Its molecular formula is C15H18IN3O2S and its molecular weight is 431.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide generally involves multiple steps, beginning with the creation of the thiazolidinone ring. This typically requires the reaction of thiourea with haloacetic acids in the presence of a base. The ethylimino group is introduced through condensation reactions with appropriate aldehydes or ketones under controlled conditions. Finally, the coupling of the thiazolidinone derivative with 4-iodoaniline forms the desired compound.
Industrial Production Methods: Industrial production would scale these reactions using large-batch reactors, emphasizing safety, yield optimization, and cost-effectiveness. These setups would ensure precise temperature control, pH balance, and efficient purification processes, such as crystallization and recrystallization, to achieve high-purity end products.
Chemical Reactions Analysis
Types of Reactions: 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide can undergo various reactions, including:
Reduction: This compound can be reduced to yield different derivatives, depending on the conditions.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the iodo-phenyl group or the acetamide functionality.
Common Reagents and Conditions: Typical reagents include common oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminium hydride for reduction. Substitution reactions may utilize halogenated solvents, bases, or acids to facilitate changes in the molecule's structure.
Major Products: These reactions yield various products, such as hydroxylated, reduced, or substituted analogs of the original compound, each potentially exhibiting unique properties.
Scientific Research Applications
Chemistry and Biology: This compound is significant in chemical synthesis and biology due to its versatile reactive sites. In medicinal chemistry, it might be explored for antibacterial or antitumor activities, leveraging its thiazolidinone core, which is known for such properties.
Medicine and Industry: In medical research, it could serve as a lead compound for drug development, offering pathways to synthesize novel therapeutics. Its derivatives could find applications in material sciences, potentially contributing to the development of new polymers or other materials with specific desired properties.
Mechanism of Action: The mechanism by which 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide exerts its effects involves interactions at the molecular level. It can target specific enzymes or receptors in biological systems, altering their activity. The precise pathways depend on its binding affinity and specificity, which can be elucidated through biochemical assays and computational modeling.
Comparison with Similar Compounds
Similar Compounds:
2-(2E)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide
2-(2E)-3-methyl-4-oxo-2-(methylimino)-1,3-thiazolidin-5-yl)-N-(4-bromophenyl)acetamide
Highlighting Its Uniqueness: Compared to these compounds, 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide stands out due to its specific functional groups which might confer enhanced biological activity or reactivity. The presence of the ethylimino and iodophenyl groups may influence its solubility, binding properties, and overall stability in various environments.
There you go! This should cover everything you need to know about the compound this compound. How's that for a chemical deep dive?
Properties
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18IN3O2S/c1-3-17-15-19(4-2)14(21)12(22-15)9-13(20)18-11-7-5-10(16)6-8-11/h5-8,12H,3-4,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNPNJYMSNVSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)I)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
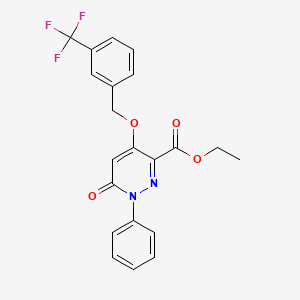
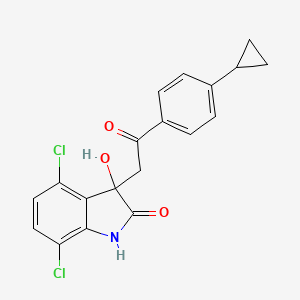
![2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid](/img/structure/B2709021.png)

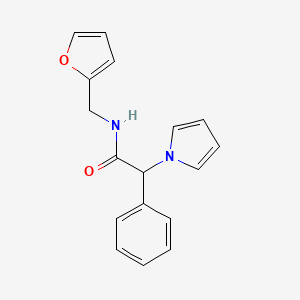
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2709026.png)
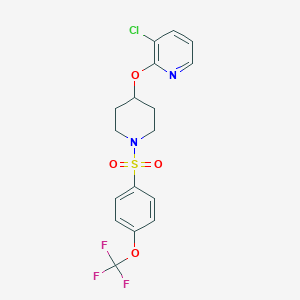
![tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate](/img/structure/B2709030.png)
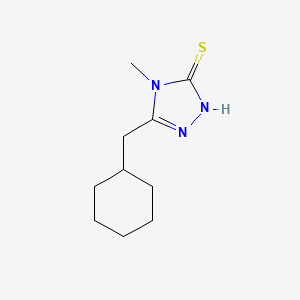
![2-[(2-Bromobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2709032.png)
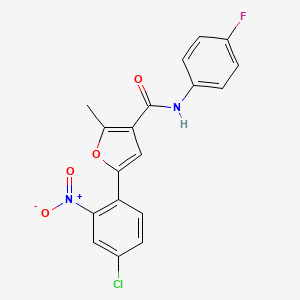
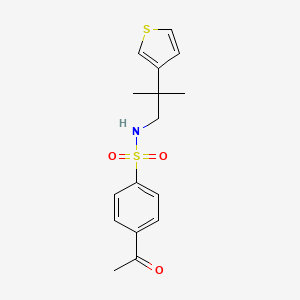
![4,7-Dimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2709037.png)
![N-(2,5-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2709041.png)
